N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
Brand Name: Vulcanchem
CAS No.: 68189-45-7
VCID: VC18462060
InChI: InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C22H48N2O3
Molecular Weight: 388.6 g/mol

N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate

CAS No.: 68189-45-7

Cat. No.: VC18462060

Molecular Formula: C22H48N2O3

Molecular Weight: 388.6 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate - 68189-45-7

Specification

CAS No. 68189-45-7
Molecular Formula C22H48N2O3
Molecular Weight 388.6 g/mol
IUPAC Name acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine
Standard InChI InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4)
Standard InChI Key QIVCZDWOQMMPPU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine acetate belongs to the dialkylamine class, featuring a 14-carbon alkyl chain (tetradecyloxy) ether-linked to a propane-1,3-diamine moiety. The acetate anion balances the protonated amine groups, enhancing solubility in polar solvents . Key identifiers include:

PropertyValueSource
IUPAC NameAcetic acid; N'-(3-tetradecoxypropyl)propane-1,3-diamine
Molecular FormulaC<sub>22</sub>H<sub>48</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight388.6 g/mol
Canonical SMILESCCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O
InChI KeyQIVCZDWOQMMPPU-UHFFFAOYSA-N

The alkyl chain imparts hydrophobicity, while the protonated amines and acetate group contribute to hydrophilic interactions, enabling micellization at critical concentrations >1,300 mg/L .

Spectroscopic and Chromatographic Data

While spectral data (e.g., NMR, IR) are absent in available sources, the compound’s purity is typically verified via high-performance liquid chromatography (HPLC), with commercial batches achieving ≥99% assay . Its amphiphilicity is further evidenced by a low calculated log K<sub>ow</sub> (-0.4), suggesting preferential partitioning into aqueous phases despite the long alkyl chain .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a two-step alkylation-neutralization process:

  • Alkylation of Propane-1,3-diamine: Reacting propane-1,3-diamine with 3-(tetradecyloxy)propyl bromide under basic conditions yields N-[3-(tetradecyloxy)propyl]propane-1,3-diamine.

  • Acetic Acid Neutralization: The diamine is neutralized with acetic acid to form the acetate salt, improving stability and solubility.

Industrial-scale production employs controlled reaction temperatures (20–50°C) and stoichiometric excess of alkylating agents to maximize yield . Post-synthesis purification involves solvent extraction and vacuum distillation to remove unreacted tetradecanol and diamine residues .

Industrial Production and Quality Control

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>1,300 mg/L) due to its ionic nature, forming micelles above the critical micelle concentration (CMC) . It remains stable under ambient storage conditions but degrades upon prolonged exposure to strong acids or oxidizers, releasing tetradecanol and acetic acid .

Applications

Pharmaceutical and Drug Delivery

The compound’s amphiphilic structure enables encapsulation of hydrophobic drugs into micellar cores, enhancing bioavailability. Preclinical studies highlight its utility in delivering anticancer agents, though human trials remain unpublished.

Industrial Mining

In Australia, the compound is formulated into froth flotation agents to separate metal ores. Its amine groups adsorb onto mineral surfaces, while alkyl chains facilitate attachment to air bubbles, improving recovery rates of copper and gold .

Biochemical Research

Researchers employ the compound as a surfactant in protein electrophoresis and cell membrane studies, leveraging its ability to solubilize hydrophobic proteins without denaturation.

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